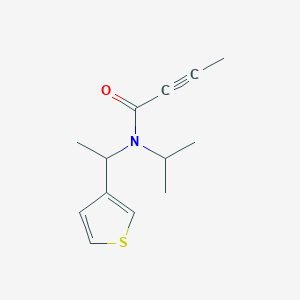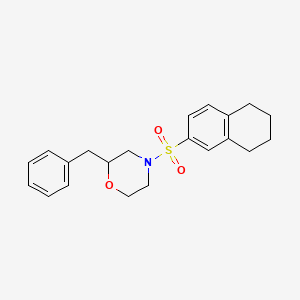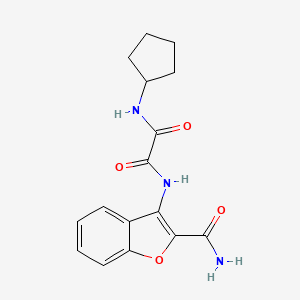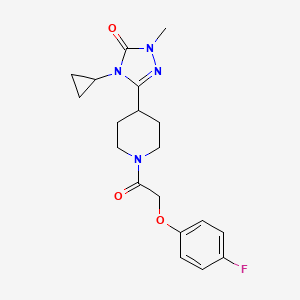![molecular formula C18H15Cl3N2O2 B2404606 1-[(2-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)-5-oxopyrrolidine-2-carboxamide CAS No. 1009499-22-2](/img/structure/B2404606.png)
1-[(2-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)-5-oxopyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-[(2-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)-5-oxopyrrolidine-2-carboxamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and multiple phenyl rings, which are six-membered carbon rings . The molecule also contains several chlorine atoms, indicating that it is a chlorinated compound .
Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. For example, the amide group (-CONH2) could undergo hydrolysis, and the aromatic rings could participate in electrophilic aromatic substitution reactions .Aplicaciones Científicas De Investigación
Molecular Interaction and Binding Analysis
- Molecular Interaction with CB1 Cannabinoid Receptor : A study demonstrated the molecular interaction of 1-[(2-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)-5-oxopyrrolidine-2-carboxamide with the CB1 cannabinoid receptor. It explored various conformations and their steric binding interactions, contributing to the understanding of antagonist activity in cannabinoids (Shim et al., 2002).
Structure-Activity Relationship (SAR) Studies
- SAR of CB1 Inverse Agonists : Another study focused on structure-activity relationship studies of related compounds, providing insights into their synthesis and biological activities as human CB1 inverse agonists (Meurer et al., 2005).
- SAR of Pyrazole Derivatives : Research on pyrazole derivatives, including this compound, highlighted their role as cannabinoid receptor antagonists. The study elucidated structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity, aiding in the characterization of cannabinoid receptor binding sites (Lan et al., 1999).
Synthesis and Characterization
- Synthesis of Tetrahydropyrimidine Derivatives : A study on the synthesis of N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydro pyrimidine-5-carboxamide derivatives provided valuable information on their antimicrobial activities, contributing to the broader understanding of related compounds (Akbari et al., 2008).
- Antioxidant Activity of Derivatives : Research on the synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, including this compound, revealed their potential as potent antioxidants (Tumosienė et al., 2019).
- Crystal Structure Analysis : A study on the crystal structure of 1-(4-Methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide, a similar compound, provided insights into its molecular conformation and potential applications (Tamazyan et al., 2007).
Pharmacological Activities and Applications
- In Vivo Anti-Inflammatory Property : A study demonstrated the anti-inflammatory properties of compounds similar to this compound, indicating potential pharmacological applications (Torres et al., 1999).
Propiedades
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)-5-oxopyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl3N2O2/c19-12-7-13(20)9-14(8-12)22-18(25)16-5-6-17(24)23(16)10-11-3-1-2-4-15(11)21/h1-4,7-9,16H,5-6,10H2,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFJNCCJWDKWYPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1C(=O)NC2=CC(=CC(=C2)Cl)Cl)CC3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-chloro-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2404524.png)
![N-(2,4-dichlorophenyl)-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2404529.png)
![1-[5-(2-Methoxyphenyl)-1,2-oxazole-3-carbonyl]-2,3-dihydroindole-3-carboxylic acid](/img/structure/B2404531.png)
![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-chlorobenzoate](/img/structure/B2404533.png)

![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-mesitylacetamide](/img/structure/B2404535.png)
![(Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-3-(4-methoxyphenyl)acrylonitrile](/img/structure/B2404536.png)


![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2404542.png)

![N-cyclohexyl-2-[5-[(2-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2404545.png)
![4-acetyl-N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2404546.png)